REACTION_CXSMILES
|
C([Li])CCC.C1([SiH3])C=CC=CC=1.[CH3:13][N:14]=[C:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH3:16]>C1C=CC=CC=1.[Al].CCOCC.CO>[CH3:13][NH:14][CH:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH3:16]
|
Name
|
(R,R)-Ethylene-1,2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
titanium (R)-1,1'-binaphth-2,2'-diolate
|
Quantity
|
53 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
72 μL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
164 μL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[SiH3]
|
Name
|
|
Quantity
|
119 mg
|
Type
|
reactant
|
Smiles
|
CN=C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Al]
|
Type
|
CUSTOM
|
Details
|
the mixture was shaken until it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The tube was shaken
|
Type
|
STIRRING
|
Details
|
to stir for 2 hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The reaction mixture was then washed with 10 mL of water
|
Type
|
EXTRACTION
|
Details
|
extracted with 1M HCl (2×10 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.45 mmol | |
AMOUNT: MASS | 60 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([Li])CCC.C1([SiH3])C=CC=CC=1.[CH3:13][N:14]=[C:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH3:16]>C1C=CC=CC=1.[Al].CCOCC.CO>[CH3:13][NH:14][CH:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH3:16]
|
Name
|
(R,R)-Ethylene-1,2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
titanium (R)-1,1'-binaphth-2,2'-diolate
|
Quantity
|
53 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
72 μL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
164 μL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[SiH3]
|
Name
|
|
Quantity
|
119 mg
|
Type
|
reactant
|
Smiles
|
CN=C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Al]
|
Type
|
CUSTOM
|
Details
|
the mixture was shaken until it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The tube was shaken
|
Type
|
STIRRING
|
Details
|
to stir for 2 hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The reaction mixture was then washed with 10 mL of water
|
Type
|
EXTRACTION
|
Details
|
extracted with 1M HCl (2×10 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.45 mmol | |
AMOUNT: MASS | 60 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([Li])CCC.C1([SiH3])C=CC=CC=1.[CH3:13][N:14]=[C:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH3:16]>C1C=CC=CC=1.[Al].CCOCC.CO>[CH3:13][NH:14][CH:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[CH3:16]
|
Name
|
(R,R)-Ethylene-1,2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
titanium (R)-1,1'-binaphth-2,2'-diolate
|
Quantity
|
53 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
72 μL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
164 μL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[SiH3]
|
Name
|
|
Quantity
|
119 mg
|
Type
|
reactant
|
Smiles
|
CN=C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Al]
|
Type
|
CUSTOM
|
Details
|
the mixture was shaken until it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The tube was shaken
|
Type
|
STIRRING
|
Details
|
to stir for 2 hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The reaction mixture was then washed with 10 mL of water
|
Type
|
EXTRACTION
|
Details
|
extracted with 1M HCl (2×10 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(C)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.45 mmol | |
AMOUNT: MASS | 60 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |